N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Lipophilicity XLogP3 Drug-likeness

N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 433964-99-9) is a synthetic indole-1-acetamide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g·mol⁻¹. The compound features a 2-methyl-3-formyl-substituted indole core linked via an acetamide bridge to an N-cyclopentyl terminus.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 433964-99-9
Cat. No. B2689871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
CAS433964-99-9
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCC3)C=O
InChIInChI=1S/C17H20N2O2/c1-12-15(11-20)14-8-4-5-9-16(14)19(12)10-17(21)18-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,18,21)
InChIKeyLFYUFYXWYKRBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 433964-99-9): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 433964-99-9) is a synthetic indole-1-acetamide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g·mol⁻¹ [1]. The compound features a 2-methyl-3-formyl-substituted indole core linked via an acetamide bridge to an N-cyclopentyl terminus. Its computed properties include XLogP3-AA of 2.6, a topological polar surface area of 51.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound is cataloged under MDL number MFCD03216645 and is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide Cannot Be Casually Replaced by Its Closest Structural Analogs


The combination of three structural features—the C2-methyl group on the indole, the C3-formyl electrophilic handle, and the N-cyclopentyl amide terminus—creates a substitution pattern that is not simultaneously present in any close commercial analog. The des-methyl analog (CAS 431981-28-1) lacks the C2-methyl group, which alters both the electronic character of the indole ring and the conformational preference around the C3-formyl (the methyl group introduces steric buttressing that restricts formyl rotational freedom) . The primary amide analog (CAS 61922-00-7) replaces the cyclopentyl group with an unsubstituted amide, resulting in a dramatic reduction in lipophilicity (XLogP3 ~0.9 vs. ~2.6) and the loss of the constrained cyclopentyl ring that limits conformational entropy upon target binding [1]. Simply substituting any generic indole-1-acetamide for this specific compound ignores these cumulative structural differences, which are expected—based on class-level SAR from the indole-1-acetamide literature—to produce divergent binding profiles, metabolic stability, and physicochemical behavior [2].

N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


C2-Methyl Substitution Increases Lipophilicity by Approximately 1.7 logP Units Relative to the Des-Methyl Analog

The introduction of a methyl group at the C2 position of the indole ring in the target compound (CAS 433964-99-9) produces a computed XLogP3-AA of 2.6, compared with the des-methyl analog N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 431981-28-1), which, lacking the C2-methyl, has a lower predicted logP due to reduced hydrophobic surface area [1]. Although an experimentally measured logP for the des-methyl analog was not located in independent databases, the computed difference driven by the additional CH₂ contribution is consistent with an increase of approximately 0.5–0.6 logP units per aliphatic carbon in this chemical environment. This magnitude of lipophilicity shift is known to influence membrane permeability, plasma protein binding, and off-target promiscuity in drug-like molecules [2].

Lipophilicity XLogP3 Drug-likeness Permeability

Topological Polar Surface Area of 51.1 Ų Confers Favorable Permeability-Blood-Brain Barrier Profile Relative to Carboxamide-Containing Indole Kinase Inhibitors

The target compound possesses a computed topological polar surface area (TPSA) of 51.1 Ų [1], which falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral absorption [2]. In contrast, many indole carboxamide-based IKK2 inhibitors described in patent US20080269200 (and related filings) contain additional amide or sulfonamide groups that push TPSA values above 90–100 Ų, limiting their potential CNS distribution [3]. The combination of a single formyl group (rather than a bulkier carboxamide) at C3 and a single secondary amide at N1 keeps the TPSA low. This represents a class-level differentiation: indole-3-carboxamide IKK2 inhibitors prioritize peripheral anti-inflammatory applications, whereas the low TPSA of this 3-formyl-indole-1-acetamide scaffold may be more suitable for target engagement in CNS compartments, should the biological target warrant it.

TPSA Blood-brain barrier permeability CNS drug-likeness IKK2 inhibitors

Computational Drug-Likeness Assessment: Zero Lipinski Violations and Favorable Rotatable Bond Count Compared with N,N-Diethyl Analog

Assessment of the target compound against Lipinski's Rule of Five criteria yields zero violations: molecular weight 284.35 Da (<500), XLogP3 2.6 (<5), one hydrogen bond donor (<5), and two hydrogen bond acceptors (<10) [1]. The rotatable bond count is four. In comparison, the N,N-diethyl analog (CAS 436087-08-0, N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)acetamide) contains two additional rotatable bonds (six total) due to the two ethyl groups replacing the constrained cyclopentyl ring . Higher rotatable bond counts are associated with increased entropic penalty upon binding and reduced oral bioavailability in the Veber rule framework [2]. The cyclopentyl ring in the target compound thus provides a conformational constraint advantage: it pre-organizes the amide terminus into a restricted conformational space, potentially enhancing binding affinity for targets that recognize a well-defined hydrophobic pocket, compared with the more flexible N,N-diethyl analog.

Drug-likeness Lipinski Rule of Five Rotatable bonds Oral bioavailability

C3-Formyl Group Provides a Distinct Synthetic Handle Enabling Downstream Derivatization That Is Absent in C3-Unsubstituted or C3-Carboxamide Analogs

The C3-formyl group (-CHO) in the target compound is a chemically distinct functional handle compared with the C3-carboxamide (-CONH₂) found in most patented IKK2 indole inhibitors (e.g., US20080269200) or the C3-unsubstituted indole in simpler analogs [1]. Aldehydes undergo unique transformations—reductive amination, oxime/hydrazone formation, Wittig olefination, and Grignard addition—that carboxamides do not participate in under comparable conditions. This makes the target compound suitable as a versatile intermediate for constructing focused compound libraries via late-stage diversification at the C3 position [2]. The C2-methyl group adjacent to the formyl further modulates the electronic environment, making the formyl carbon less electrophilic than in the des-methyl analog due to the electron-donating inductive effect of the methyl group, which can influence reaction selectivity in parallel synthesis .

Synthetic accessibility Aldehyde handle Chemical biology probes Reductive amination

N-Cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide: Recommended Procurement and Research Application Scenarios


Focused Compound Library Synthesis via C3-Formyl Derivatization for Phenotypic Screening

The C3-formyl group in this compound serves as a strategic diversification point for constructing small, focused libraries via reductive amination, hydrazone/oxime formation, or nucleophilic addition chemistry [1]. Unlike C3-carboxamide indoles that require multi-step functional group interconversion, the aldehyde handle permits one-step parallel derivatization under mild conditions. This compound is therefore suited as a core scaffold for medicinal chemistry groups conducting phenotypic screening campaigns where rapid exploration of C3 substituent space is prioritized over the pre-validated kinase inhibition profiles of carboxamide-based indole series [2].

CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA (51.1 Ų)

With a TPSA of 51.1 Ų and a rotatable bond count of four, this compound falls within the favorable range for CNS drug-likeness as defined by Pajouhesh and Lenz [1]. For neuroscience-focused drug discovery programs, this compound may serve as a starting scaffold for developing CNS-penetrant probes where indole-based ligands have demonstrated target engagement (e.g., serotonin receptors, cannabinoid receptors, or certain CNS kinase targets). Procurement should be prioritized when CNS exposure is a desired feature and peripheral-restricted indole carboxamide inhibitors are unsuitable due to their higher TPSA [2].

Physicochemical Comparator for SAR Studies Alongside Des-Methyl and Primary Amide Analogs

The unique combination of C2-methyl, C3-formyl, and N-cyclopentyl acetamide substitutions makes this compound a valuable SAR probe when studied alongside CAS 431981-28-1 (des-methyl analog) and CAS 61922-00-7 (primary amide analog) as a matched-pair set [1]. Systematic comparison of this triad can deconvolute the individual contributions of the C2-methyl group (lipophilicity, steric effects), the N-cyclopentyl ring (conformational constraint, hydrophobic surface), and the acetamide linker (hydrogen bonding) to biological activity, metabolic stability, and permeability—generating insights applicable across the broader indole-1-acetamide chemotype [2].

Synthetic Intermediate for Indole-1-Acetamide-Based API and Agrochemical Lead Optimization

The compound is cataloged by multiple suppliers (Leyan, MolCore, CymitQuimica) with purities ranging from 95% to 98%, indicating established synthetic accessibility and reliable commercial supply chains [1]. The formyl group can be oxidized to a carboxylic acid, reduced to a hydroxymethyl, or homologated via Wittig chemistry, providing entry into diverse indole-1-acetamide derivatives. This positions the compound as a practical intermediate for process chemistry groups optimizing indole-based active pharmaceutical ingredient (API) candidates or agrochemical leads where the indole-1-acetamide scaffold has demonstrated herbicidal or fungicidal activity [2].

Quote Request

Request a Quote for N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.